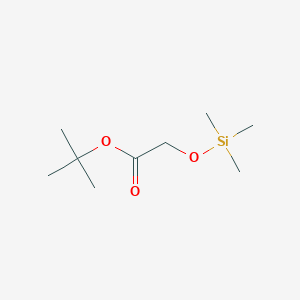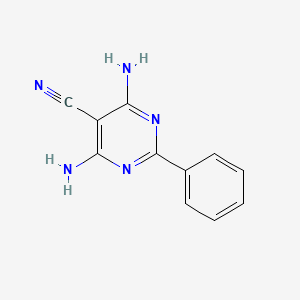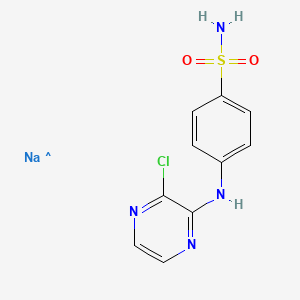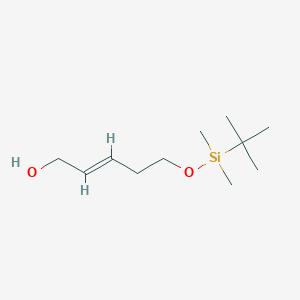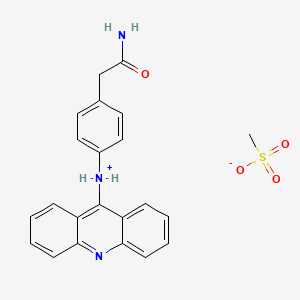
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is a chemical compound with the molecular formula C21H17N3O. It is known for its unique structure, which includes an acridine moiety linked to a phenylacetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate typically involves the reaction of 9-aminoacridine with p-nitrophenylacetic acid, followed by reduction and subsequent sulfonation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and sulfonation is achieved using methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and causing structural changes that inhibit cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative with antiseptic properties and used in the treatment of wounds.
Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.
Uniqueness
2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is unique due to its specific structure, which combines the acridine moiety with a phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research .
Propiedades
Número CAS |
64895-19-8 |
|---|---|
Fórmula molecular |
C22H21N3O4S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C21H17N3O.CH4O3S/c22-20(25)13-14-9-11-15(12-10-14)23-21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21;1-5(2,3)4/h1-12H,13H2,(H2,22,25)(H,23,24);1H3,(H,2,3,4) |
Clave InChI |
NNRJFNQGONYHQR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


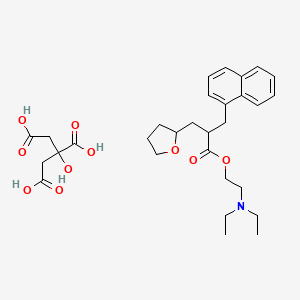
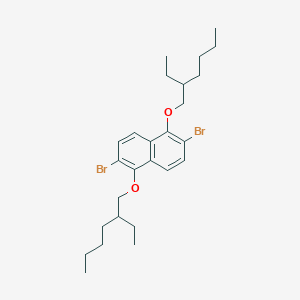

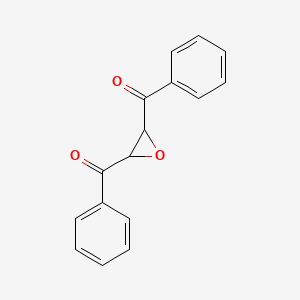

![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)

